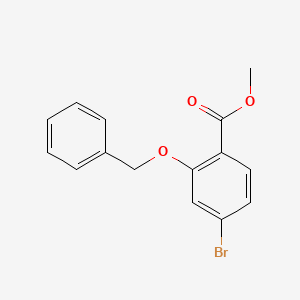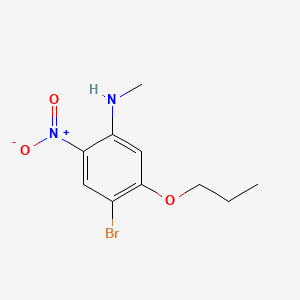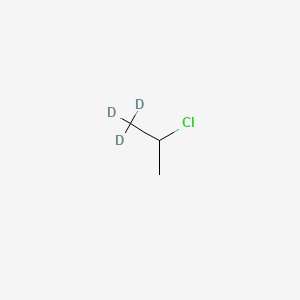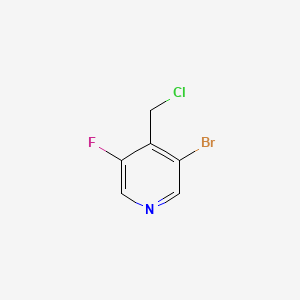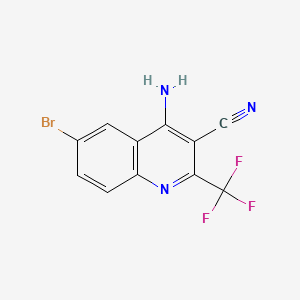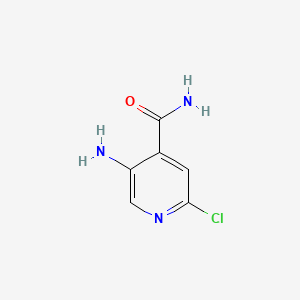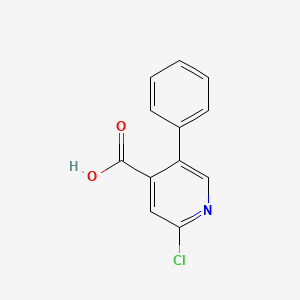
2-Chloro-5-phenylisonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Chloro-5-phenylisonicotinic acid” is a chemical compound with the CAS Number: 1214323-23-5 . It has a molecular weight of 233.65 . The IUPAC name for this compound is 2-chloro-5-phenylisonicotinic acid .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-phenylisonicotinic acid is represented by the linear formula C12H8ClNO2 . The InChI code for this compound is 1S/C12H8ClNO2/c13-11-6-9 (12 (15)16)10 (7-14-11)8-4-2-1-3-5-8/h1-7H, (H,15,16) .
Physical And Chemical Properties Analysis
The physical and chemical properties of a substance describe its characteristics and behavior under various conditions. For 2-Chloro-5-phenylisonicotinic acid, the molecular weight is 233.65 . The compound is likely to have properties typical of carboxylic acids, including the ability to form hydrogen bonds and participate in acid-base reactions.
科学的研究の応用
-
Dynamic Supramolecular Systems Built by Nucleic Acid Self-Assembly
- Application: This research focuses on the use of nucleic acids for the creation and control of synthetic supramolecular systems. The capacity of nucleic acids to store and transmit information plays a central role in the dynamic chemistry of life and has potential in synthetic biology, devices and systems built by the assembly of oligonucleotide components (DNA and RNA nanotechnology), archival information storage, and molecular computation .
- Methods: The assembly, typically by annealing multiple nucleotide components, is programmed through the control of patterns of base pairing through sequence design .
- Results: The simplicity and modularity of this construction mean that computational design tools can be used to automate design .
-
Phenolic Compounds: Current Industrial Applications, Limitations and Future Challenges
- Application: Phenolic compounds are natural bioactive molecules found mainly in plant tissues that have shown interesting bioactivities, such as antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities .
- Methods: The antioxidant effect of phenolic compounds depends on the number and position of the hydroxyl groups .
- Results: A daily diet enriched in these compounds is important to promote well-being .
-
Boronic Acids for Sensing and Other Applications
- Application: Boronic acids are increasingly utilized in diverse areas of research, including their utility in various sensing applications .
- Methods: The interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions lead to their utility in various sensing applications .
- Results: The sensing applications can be homogeneous assays or heterogeneous detection .
-
Phenolic Antioxidants in Foods: Chemistry, Biochemistry and Analysis
- Application: This research focuses on the applications of phenolic compounds as antioxidants in foods, used in dairy products, and as food additives. The phenolic compounds in foods possess several health benefits such as antibacterial, anti-hyperlipidemic, cytotoxic, antioxidants, cardioprotective, neuroprotective, and anti-diabetic properties .
- Methods: The antioxidant effect of phenolic compounds depends on the number and position of the hydroxyl groups .
- Results: A daily diet enriched in these compounds is important to promote well-being .
-
Phenolic Compounds: Classification, Chemistry, and …
- Application: Phenolic compounds are known to exhibit various biological activities such as antimicrobial, antioxidant and anti-inflammatory properties .
- Methods: The mechanism of actions of phenolic antioxidants involved either by hydrogen atom transfer, single electron transfer, sequential proton loss electron transfer, and transition metal chelation .
- Results: Due to the toxicity of synthetic antioxidants, phenolic compounds from foods or plants can be used as functional food ingredients .
- 2-Chloro-5-phenylisonicotinic acid
- Application: This compound is a chemical reagent used in various chemical reactions . It’s often used in research and development labs .
- Methods: The specific methods of application or experimental procedures would depend on the nature of the chemical reaction .
- Results: The outcomes obtained would also depend on the specific chemical reaction .
特性
IUPAC Name |
2-chloro-5-phenylpyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-11-6-9(12(15)16)10(7-14-11)8-4-2-1-3-5-8/h1-7H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOXJKVKVWPVNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673487 |
Source


|
| Record name | 2-Chloro-5-phenylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-phenylisonicotinic acid | |
CAS RN |
1214323-23-5 |
Source


|
| Record name | 2-Chloro-5-phenylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide](/img/structure/B594949.png)
![hexahydro-3,3-dimethyl-(5aR,6aR,7aS)-3H,5H-Cycloprop[d]oxazolo[3,4-a]pyridin-5-one](/img/structure/B594951.png)
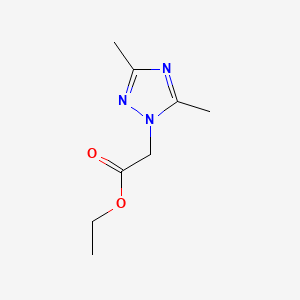
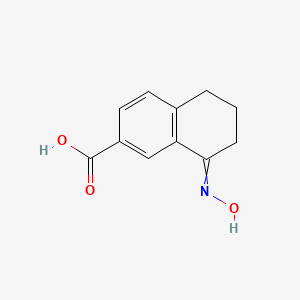
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, (2-exo,3-endo)- (9CI)](/img/no-structure.png)
![2-[5-(1-Ethyl-1H-pyrazol-4-yl)-[1,3,4]oxadiazol-2-yl]ethylamine](/img/structure/B594959.png)

